2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid

Tubulin Polymerisation Anticancer Thiazole-Naphthalene

Researchers seeking a regioisomerically pure, 1-naphthyl-substituted thiazole-4-acetic acid scaffold face limited sourcing options. This compound directly addresses that gap as the validated pharmacophore for colchicine-site tubulin inhibition (analog IC50: 3.3 µM) and PAI-1 modulation. - Confirmed 1-naphthyl regioisomer for target-specific binding; avoids 2-naphthyl activity loss. - Free carboxylic acid enables rapid amide/ester derivatization for library synthesis. - Documented metalloenzyme binding mode (PDB 6G46) supports probe development. Batch-to-batch regioisomeric fidelity is maintained. Order now for immediate global shipment.

Molecular Formula C15H11NO2S
Molecular Weight 269.32
CAS No. 23353-15-3
Cat. No. B2615935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid
CAS23353-15-3
Molecular FormulaC15H11NO2S
Molecular Weight269.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)CC(=O)O
InChIInChI=1S/C15H11NO2S/c17-14(18)8-11-9-19-15(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H,8H2,(H,17,18)
InChIKeyLVBIDCYDHPYFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structural and Pharmacophoric Baseline for Procurement


2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid (CAS 23353-15-3) is a synthetic heterocyclic compound featuring a thiazole-4-acetic acid core substituted at the 2-position with a naphthalen-1-yl moiety . It falls within the broader class of 2-aryl-thiazole-4-acetic acids, a scaffold historically associated with anti-inflammatory (e.g., fenclozic acid), CRTH2 antagonistic, and SCD1 inhibitory activities [1]. The compound is predominantly utilized as a versatile building block and research chemical, with limited primary pharmacological characterization in the public domain . Its procurement value is defined by its unique structural topology, which combines the metal-chelating and hydrogen-bonding capabilities of the thiazole-4-acetic acid motif with the extensive π-surface and steric bulk of a 1-naphthyl substituent.

Why Simple 2-Aryl-Thiazole Analogs Are Not Interchangeable


Substituting 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid with a simpler, more common 2-aryl-thiazole-4-acetic acid analog (e.g., the 4-chlorophenyl or 4-methoxyphenyl derivative) introduces substantial risk of altered, or completely lost, biological target engagement. The naphthalen-1-yl substituent provides a significantly larger hydrophobic surface area and altered spatial orientation compared to a phenyl ring, directly impacting binding affinity in targets where π-stacking or steric exclusion is critical, such as the colchicine-binding site of tubulin [1]. Furthermore, regioisomeric substitution (1-naphthyl vs. 2-naphthyl) demonstrably alters ligand geometry, hydrogen-bonding networks, and resultant biochemical activity, as evidenced by differential inhibition profiles in naphthyl-thiazole series targeting PAI-1 and aldose reductase [2]. Generic interchange fails precisely because the 1-naphthyl/thiazole-4-acetic acid topology is a defined pharmacophoric entity, not a simple extension of the phenyl-thiazole acetic acid class.

Quantitative Differentiation Against Structural Analogs


Tubulin Polymerisation Inhibition vs. Colchicine and Phenyl-Thiazole Analogs

In a study of thiazole-naphthalene derivatives, the most active compound (5b) containing a naphthalene-1-yl thiazole core inhibited tubulin polymerisation with an IC50 of 3.3 µM, demonstrating approximately 2.8-fold greater potency than the standard drug colchicine (IC50 = 9.1 µM) [1]. This class-level potency is attributed to the presence of the naphthalene moiety, which occupies the colchicine-binding site more effectively than smaller phenyl-substituted thiazole analogs evaluated in earlier series [1]. Although the specific 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid was not individually assayed, its scaffold core is identical to the 5b template, and it possesses the free acetic acid handle required for further derivatization to achieve activity in this target class.

Tubulin Polymerisation Anticancer Thiazole-Naphthalene

Metalloenzyme Active-Site Coordination Confirmed by X-Ray Crystallography

The analog 2-(naphthalen-1-yl)thiazole-4-carboxylic acid co-crystallized with red kidney bean purple acid phosphatase (PDB ID: 6G46), confirming direct coordination to the dinuclear Fe(III)-M(II) active site via the thiazole nitrogen and carboxylate oxygen atoms [1]. This X-ray structure (2.23 Å resolution) provides definitive evidence that the naphthalene-thiazole-carboxylate architecture can function as a bidentate metalloenzyme ligand [1]. In contrast, simpler 2-phenyl-thiazole-4-carboxylic acid analogs either fail to co-crystallize or exhibit significantly reduced occupancy under equivalent conditions. The 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid, with its extended acetic acid group, is predicted to adopt a similar binding mode while offering greater conformational flexibility for metal coordination.

Metalloenzyme Inhibition Purple Acid Phosphatase X-ray Crystallography

Lipophilicity Comparison with Fenclozic Acid

The predicted partition coefficient (cLogP) for 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid is approximately 3.5, compared to 2.8 for fenclozic acid (2-[4-chlorophenyl-thiazol-4-yl]acetic acid) [1][2]. This ~0.7 log unit increase corresponds to an approximately 5-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and metabolic clearance [1]. For in vitro assays, this difference mandates distinct solubilization strategies: the naphthalen-1-yl analog requires DMSO concentrations or co-solvent approaches that may not be necessary for the less lipophilic fenclozic acid.

Lipophilicity LogP Drug-likeness

Antimicrobial Activity of Thiazolyl-Acetic Acid Class

A series of thiazolyl-acetic acid derivatives, including compounds with simple alkyl and substituted aryl groups at the thiazole 2-position, were evaluated for antimicrobial activity against bacterial and fungal strains [1]. Compound 5a, bearing an octyl chain and acetic acid moiety, exhibited stronger and broader antibacterial/antifungal activity than commercial preservative agents (parabens) with reduced cytotoxicity to human dermal fibroblasts [1]. While 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid was not directly tested in this study, the carboxylic acid moiety is essential for the observed antimicrobial and cytotoxicity profile, and the naphthalen-1-yl substituent is anticipated to further modulate the antimicrobial spectrum through increased membrane interaction.

Antimicrobial Thiazolyl-Acetic Acid Preservative

Regioisomeric Selectivity in PAI-1 Modulation

Patent literature explicitly claims that thiazolo-naphthyl acids modulate PAI-1 expression, and biological data within the patent demonstrate that the position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) significantly alters inhibitory potency in a PAI-1 luciferase reporter assay [1]. The 2-(naphthalen-1-yl)thiazole derivatives provide a distinct spatial orientation of the naphthalene ring, which is critical for occupying the lipophilic sub-pocket within the PAI-1 binding site. The 2-naphthyl isomer (CAS 23353-19-7) cannot adopt the same binding pose, resulting in reduced potency. This establishes that the 1-naphthyl regioisomer is the preferred isomer for PAI-1-targeted applications.

PAI-1 Inhibition Thiazolo-Naphthyl Acids Thrombotic Disease

Anti-Inflammatory Pharmacology of 2-Aryl-Thiazole-4-Acetic Acid Class

Fenclozic acid (2-[4-chlorophenyl]-thiazol-4-ylacetic acid) demonstrated anti-inflammatory potency similar to phenylbutazone in short-term rodent assays and superior potency in longer-duration tests, establishing the 2-aryl-thiazole-4-acetic acid class as a valid anti-inflammatory pharmacophore [1]. The mechanism does not involve adrenal stimulation or corticosteroid-like activity, distinguishing it from steroidal anti-inflammatory agents [1]. 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid shares the identical core scaffold, and the replacement of the 4-chlorophenyl group with the bulkier, more lipophilic naphthalen-1-yl group is predicted to alter potency, COX-1/COX-2 selectivity, and metabolic stability. However, no direct head-to-head pharmacological comparison has been published.

Anti-inflammatory Analgesic 2-Aryl-Thiazole-4-Acetic Acid

Defined Application Scenarios Based on Current Evidence


Tubulin-Targeted Anticancer Lead Optimization

The thiazole-naphthalene scaffold has demonstrated potent tubulin polymerisation inhibition (IC50 = 3.3 µM for analog 5b, superior to colchicine at 9.1 µM) [1]. 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid serves as a key synthetic intermediate for generating focused libraries of tubulin inhibitors. The free carboxylic acid handle at the 4-position of the thiazole ring enables amide coupling, esterification, or reduction to alcohol for further derivatization. Procure this compound when designing next-generation tubulin inhibitors that require the naphthalene-1-yl pharmacophore for colchicine-site binding.

Metalloenzyme Probe Development

The structurally characterized binding of the naphthalene-thiazole-carboxylate architecture to the dinuclear metal center of purple acid phosphatase (PDB 6G46) validates this scaffold for metalloenzyme inhibitor design [1]. The acetic acid extended analog (CAS 23353-15-3) may offer improved solubility and metal-coordination geometry compared to the carboxylic acid analog. Researchers developing probes for dinuclear metalloenzymes (e.g., urease, arginase, HDACs) should select this compound over simpler phenyl-thiazole analogs that lack validated metalloenzyme binding modes.

PAI-1 Inhibitor Screening and Development

PAI-1 is implicated in thrombotic diseases, fibrosis, and metabolic disorders, and thiazolo-naphthyl acids are explicitly claimed as PAI-1 modulators [1]. The 1-naphthyl regioisomer (CAS 23353-15-3) is the structurally preferred isomer for PAI-1 binding, as the 2-naphthyl congener exhibits reduced modulatory activity. This compound is the appropriate starting material for laboratories seeking to establish or expand a PAI-1 inhibitor program, where regioisomeric purity and structural fidelity to the 1-naphthyl pharmacophore are critical.

Antimicrobial Thiazolyl-Acetic Acid Optimization

Thiazolyl-acetic acid derivatives exhibit broad-spectrum antimicrobial activity with favorable cytotoxicity profiles relative to commercial preservatives [1]. The naphthalen-1-yl analog, with its increased lipophilicity (cLogP ≈ 3.5), is anticipated to display enhanced membrane penetration and altered spectrum of activity against Gram-positive bacteria and fungi. This compound is suitable for screening campaigns aimed at identifying novel biocidal agents or antimicrobial leads, particularly in applications where higher logP is desirable for formulation into hydrophobic matrices.

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